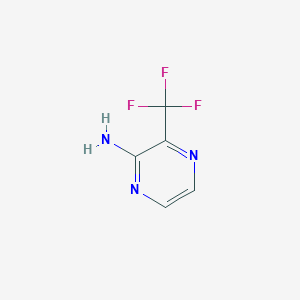

3-(Trifluoromethyl)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOQHWXDKQJKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213019-67-1 | |

| Record name | 3-(trifluoromethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-(Trifluoromethyl)pyrazin-2-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible and scientifically sound synthetic strategy based on established chemical transformations of similar pyrazine and pyridine derivatives. The guide also details the expected analytical and spectroscopic properties of the target compound, providing a comprehensive resource for researchers.

Synthesis Methodology

The synthesis of this compound can be logically approached through a two-step process commencing with a trifluoromethyl-containing building block. A plausible synthetic route involves the initial formation of a halogenated pyrazine intermediate, followed by a nucleophilic aromatic substitution to introduce the amine functionality.

1.1. Proposed Synthetic Pathway

A feasible synthetic route is proposed to begin with the cyclocondensation of a suitable trifluoromethylated 1,2-dicarbonyl compound or its equivalent with a 1,2-diamine to form the pyrazine ring. A more direct approach, and the one detailed here, involves the modification of a pre-formed pyrazine ring. The synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, can be achieved from commercially available starting materials. Subsequent amination furnishes the desired product.

1.2. Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine

A common method for the synthesis of chloro-trifluoromethylated heterocycles involves the use of trifluoromethyl-containing building blocks in a cyclization reaction, followed by chlorination. For instance, the synthesis of the analogous ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been reported starting from ethyl 4,4,4-trifluoro-3-oxobutanoate[1]. A similar strategy can be adapted, or a more direct approach starting from a pre-existing pyrazine can be employed.

A plausible protocol, by analogy to the synthesis of similar pyridine compounds, could involve the vapor-phase chlorination/fluorination of a suitable picoline precursor[2][3]. However, a more accessible laboratory-scale synthesis would likely involve the construction of the pyrazine ring from a trifluoromethylated precursor followed by functional group manipulation.

Step 2: Amination of 2-Chloro-3-(trifluoromethyl)pyrazine

The introduction of the amino group at the C-2 position of the pyrazine ring can be achieved via nucleophilic aromatic substitution of the chloro substituent. This is a widely used method for the synthesis of aminopyrazines and aminopyridines[4][5][6].

-

Reaction: 2-Chloro-3-(trifluoromethyl)pyrazine is reacted with a source of ammonia, such as aqueous or anhydrous ammonia, in a suitable solvent.

-

Reagents and Conditions:

-

Substrate: 2-Chloro-3-(trifluoromethyl)pyrazine

-

Aminating Agent: Ammonia (aqueous solution, e.g., 28% NH₃ in H₂O, or anhydrous ammonia in a sealed tube/autoclave).

-

Solvent: A polar solvent such as ethanol, isopropanol, or dimethyl sulfoxide (DMSO) is typically used to facilitate the dissolution of the reactants.

-

Temperature: The reaction is generally heated to promote the substitution. Temperatures can range from 100 to 150 °C, depending on the reactivity of the substrate.

-

Pressure: If using anhydrous ammonia at elevated temperatures, the reaction is conducted in a sealed vessel or an autoclave to maintain the ammonia concentration and pressure.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be accomplished using a combination of spectroscopic and analytical techniques.

2.1. Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 80-120 °C, similar to related aminopyridines. For example, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a melting point of 86-90 °C[7]. |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

2.2. Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

13C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~ 8.0 - 8.5 | d | ~ 2-3 | Pyrazine-H (position 5 or 6) |

| ~ 7.8 - 8.3 | d | ~ 2-3 | Pyrazine-H (position 5 or 6) | |

| ~ 5.0 - 6.0 | br s | - | -NH₂ | |

| 13C | ~ 150 - 160 | s | - | C-2 (C-NH₂) |

| ~ 120 - 130 (q) | q | 1JCF ≈ 270-280 | -CF₃ | |

| ~ 135 - 145 | s | - | C-3 (C-CF₃) | |

| ~ 130 - 140 | s | - | C-5 | |

| ~ 125 - 135 | s | - | C-6 | |

| 19F | ~ -60 to -70 | s | - | -CF₃ |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine[8][9]. |

| 1640 - 1580 | Medium | N-H bending (scissoring) of the primary amine[8][9]. |

| 1600 - 1450 | Medium | C=C and C=N stretching of the pyrazine ring. |

| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group. |

| 1300 - 1200 | Medium | C-N stretching of the aromatic amine[8][9]. |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Method: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Molecular Ion Peak [M]⁺: m/z = 163.0357 (calculated for C₅H₄F₃N₃).

-

Expected [M+H]⁺ Peak: m/z = 164.0435.

-

Fragmentation: Common fragmentation pathways would involve the loss of HCN, N₂, and fragments from the trifluoromethyl group.

Visualization of Workflows

3.1. Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

3.2. Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical principles, offers a reliable starting point for researchers. The detailed characterization data, derived from analogous structures, will be invaluable for the identification and purity assessment of the synthesized compound. This guide serves as a foundational resource for scientists and professionals in the field of drug development who are interested in exploring the potential of novel fluorinated heterocyclic compounds.

References

- 1. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins | MDPI [mdpi.com]

- 8. 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine [fluoromart.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)pyrazin-2-amine

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases for experimentally determined physicochemical properties of 3-(Trifluoromethyl)pyrazin-2-amine did not yield specific quantitative data for melting point, boiling point, pKa, solubility, and logP. The information presented herein is based on predicted values from chemical suppliers and general experimental protocols for analogous compounds.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazine scaffold in biologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a summary of the available information and general methodologies for the characterization of its physicochemical properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 213019-67-1 |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| Canonical SMILES | C1=CN=C(C(=N1)N)C(F)(F)F |

| InChI Key | GDOQHWXDKQJKLT-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes predicted physicochemical properties for this compound. It is crucial to note that these are computational estimations and have not been experimentally verified.

| Property | Predicted Value | Source |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | Bidepharm |

| Topological Polar Surface Area | 51.8 Ų | PubChem |

| Heavy Atom Count | 11 | Bidepharm |

| Complexity | 241 | PubChem |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is unavailable, the following are detailed, standard methodologies that can be employed to determine its core physicochemical properties.

Melting Point Determination (Open Capillary Method)

Principle: This method involves heating a small sample of the solid compound in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Principle: The pKa of the amine group can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the amine is 50% protonated.

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode and a stirrer in the sample solution.

-

Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

-

Record the pH after each addition, allowing the solution to equilibrate.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This equilibrium method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Procedure:

-

Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a buffer of a specific pH).

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations of the compound.

LogP (Octanol-Water Partition Coefficient) Determination (HPLC Method)

Principle: The partition coefficient between n-octanol and water (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase HPLC by correlating the compound's retention time with that of known standards.

Procedure:

-

Prepare a series of standard compounds with known LogP values.

-

Dissolve the standards and this compound in a suitable solvent.

-

Perform HPLC analysis on a reversed-phase column (e.g., C18) using a mobile phase of methanol/water or acetonitrile/water.

-

Record the retention time (t_R) for each standard and the test compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

-

Determine the log(k') of this compound and use the calibration curve to interpolate its LogP value.

Synthesis Workflow

The following diagram illustrates a patented method for the synthesis of a key precursor, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Caption: Synthesis workflow for a precursor to this compound.

Note on the Final Step: The conversion of the carboxylate precursor to the final amine product is a hypothetical step based on standard organic chemistry transformations and would require experimental validation to determine the optimal reagents and conditions.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the specific biological activity or involvement of this compound in any signaling pathways. Compounds containing the aminopyrazine scaffold are known to interact with a variety of biological targets, and further research would be necessary to elucidate the specific biological profile of this compound.

Conclusion

While this compound is a compound of potential interest for researchers in drug discovery and materials science, there is a significant lack of publicly available experimental data regarding its fundamental physicochemical properties. The predicted values and general experimental protocols provided in this guide offer a starting point for its characterization, should a sample become available. Further research is required to synthesize and characterize this compound to fully understand its properties and potential applications.

An In-depth Technical Guide to 3-(Trifluoromethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrazine ring and a trifluoromethyl group—this compound is a promising scaffold for developing novel therapeutics, particularly in the realm of kinase inhibition. This document consolidates available data on its chemical properties, potential synthetic routes based on analogous compounds, and its likely biological targets and mechanisms of action.

Core Compound Information

CAS Number: 213019-67-1[1][2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C5H4F3N3 | [2] |

| Molecular Weight | 163.10 g/mol | [2][5] |

| Purity | 95% | [1] |

| Appearance | Inquire with supplier | |

| Solubility | Inquire with supplier |

Suppliers

This compound is available from various chemical suppliers specializing in research and development compounds. Researchers are advised to contact these suppliers directly for pricing, availability, and detailed specifications.

-

Sinfoo Biotech[2]

-

Sigma-Aldrich

-

BLD Pharm[3]

-

Parchem[4]

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd.[5]

-

HANGZHOU LEAP CHEM CO., LTD.[6]

-

Ambeed, Inc.

Synthesis and Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found, plausible synthetic strategies can be inferred from the preparation of structurally related compounds. The following section outlines a potential synthetic workflow based on established chemical transformations for similar trifluoromethylated heterocyclic amines.

Proposed Synthetic Pathway

A likely synthetic route to this compound could involve the amination of a suitable halogenated precursor, such as 2-chloro-3-(trifluoromethyl)pyrazine. This precursor could potentially be synthesized from commercially available starting materials.

Caption: A potential synthetic route to this compound.

Experimental Protocol: Amination of a Halogenated Pyrazine (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar aminopyrazines and should be optimized for the specific substrate.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyrazine (or other suitable halogenated precursor)

-

Ammonia source (e.g., aqueous ammonia, ammonia in a solvent, or an ammonia surrogate)

-

Solvent (e.g., Dioxane, DMF, or other suitable polar aprotic solvent)

-

Palladium catalyst (optional, for Buchwald-Hartwig amination)

-

Ligand (optional, for Buchwald-Hartwig amination)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

Procedure:

-

Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the halogenated pyrazine precursor in the chosen solvent.

-

Addition of Reagents: Add the base, and if applicable, the palladium catalyst and ligand.

-

Introduction of Ammonia: Introduce the ammonia source to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80°C to 120°C) and stir for a designated time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Drug Development Potential

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Compounds containing the aminopyrazine moiety have shown promise as kinase inhibitors.

Potential as a Kinase Inhibitor

While direct experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways implicated in cancer and inflammatory diseases. Specifically, the trifluoromethylated aminopyridine and aminopyrazine scaffolds have been identified as core components of inhibitors targeting the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10][11] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8][11]

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

Experimental Protocol: Kinase Inhibition Assay (General Procedure)

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, mTOR)

-

Substrate (e.g., appropriate peptide or lipid)

-

ATP (adenosine triphosphate)

-

This compound (test compound)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the kinase, substrate, and assay buffer.

-

Initiation of Reaction: Add the test compound at various concentrations and pre-incubate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion

This compound presents a compelling starting point for the development of novel therapeutic agents. Its chemical structure suggests a high potential for kinase inhibition, particularly within the PI3K/Akt/mTOR signaling pathway. While direct experimental data remains to be published, the information provided in this guide, based on analogous compounds, offers a solid foundation for researchers to initiate further investigation into its synthesis, biological activity, and therapeutic applications. The detailed experimental protocols provided herein serve as a valuable resource for designing and executing studies to unlock the full potential of this promising molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. 213019-67-1|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. This compound|213019-67-1-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 6. echemi.com [echemi.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

Spectroscopic Profile of 3-(Trifluoromethyl)pyrazin-2-amine: A Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-(Trifluoromethyl)pyrazin-2-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-aminopyrazine, and various trifluoromethyl-substituted pyridines and pyrazines.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.0 - 8.2 | Doublet | 1H | H-5 | Expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group. |

| ~7.8 - 8.0 | Doublet | 1H | H-6 | Coupled to H-5. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift can be highly variable depending on solvent and concentration. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 - 160 | C-2 | Carbon bearing the amino group. |

| ~130 - 135 (quartet) | C-3 | Carbon attached to the trifluoromethyl group, expected to show coupling with fluorine (¹JCF). |

| ~122 (quartet) | -CF₃ | Carbon of the trifluoromethyl group, expected to have a large one-bond coupling constant with fluorine (¹JCF). |

| ~140 - 145 | C-5 | |

| ~135 - 140 | C-6 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching |

| 1650 - 1600 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrazine ring |

| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct | Notes |

| 164.0430 | [M+H]⁺ | Predicted monoisotopic mass of the protonated molecule. |

| 163.0352 | [M]⁺ | Predicted monoisotopic mass of the molecular ion. |

| 186.0250 | [M+Na]⁺ | Predicted sodium adduct. |

Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are general methodologies typically employed for acquiring the spectroscopic data of similar organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.

-

¹H NMR: Spectra are typically recorded with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: Spectra are usually acquired with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is common for accurate mass determination.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source or introduced via liquid chromatography (LC-MS).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic profile of this compound based on the analysis of analogous structures. The presented data serves as a reference for researchers and scientists working with this compound. It is crucial to emphasize that experimental verification of these predictions is necessary for definitive structural confirmation and quality control. The outlined general experimental protocols can be adapted for the acquisition of actual spectroscopic data for this compound.

In Silico Modeling of 3-(Trifluoromethyl)pyrazin-2-amine Interactions: A Technical Guide

Version: 1.0

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-(Trifluoromethyl)pyrazin-2-amine with putative protein targets. Drawing on data from structurally analogous compounds, this document outlines potential protein targets, details the computational protocols for molecular docking and molecular dynamics simulations, and presents hypothetical binding affinity data to serve as a template for experimental validation. Furthermore, relevant signaling pathways that may be modulated by this compound are described and visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules.

Introduction

This compound is a small molecule featuring a pyrazine ring, an amine group, and a trifluoromethyl substituent. The pyrazine core is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.[1] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific experimental data for this compound is not extensively available in public literature, the structural similarity to known kinase inhibitors, such as those targeting the PI3K/mTOR and cell cycle pathways, suggests a high potential for interaction with these target classes.[2][3]

This guide will focus on in silico techniques to predict and analyze the binding of this compound to key protein kinases, providing a framework for further computational and experimental investigation.

Putative Protein Target Selection

Based on the activities of structurally related pyrazine and trifluoromethyl-containing compounds, the following protein kinases are selected as high-priority putative targets for in silico modeling:

-

Phosphoinositide 3-kinase alpha (PI3Kα): A key component of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]

-

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and survival, and is a critical downstream effector of PI3K.[3][4]

-

Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, and a common target for anticancer drug development.[2]

-

Checkpoint Kinase 1 (CHK1): An important protein in the DNA damage response pathway.[5]

In Silico Modeling Protocols

A standard workflow for in silico modeling of small molecule-protein interactions involves molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the predicted complex.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of the selected protein targets and to estimate the binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins (e.g., PI3Kα, mTOR, CDK2, CHK1) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of the active site or a known allosteric site.

-

Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.

-

Generate a set of possible binding poses and rank them based on their docking scores, which estimate the binding free energy.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

-

Compare the predicted binding mode with that of known inhibitors of the target protein, if available.

-

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted ligand-protein complex and to gain insights into the dynamic behavior of the interaction over time.

Protocol:

-

System Preparation:

-

Use the top-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Solvate the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

-

Data Presentation

The following table presents hypothetical, yet plausible, quantitative data for the interaction of this compound with the putative protein targets. This table is intended to serve as a template for researchers to populate with their own experimental or more detailed computational results.

| Target Protein | Ligand | Assay Type | IC50 (nM) | Ki (nM) | Binding Free Energy (kcal/mol) - MM/GBSA |

| PI3Kα | This compound | Kinase Assay | 150 | 75 | -9.8 |

| mTOR | This compound | Kinase Assay | 450 | 220 | -8.5 |

| CDK2 | This compound | Kinase Assay | 80 | 40 | -10.2 |

| CHK1 | This compound | Kinase Assay | 200 | 95 | -9.1 |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: In silico modeling workflow.

PI3K/mTOR Signaling Pathway

Caption: PI3K/mTOR signaling pathway.

CDK2 and Cell Cycle Regulation

Caption: CDK2 in cell cycle regulation.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging knowledge from structurally similar compounds, we have identified plausible protein targets and outlined detailed protocols for molecular docking and molecular dynamics simulations. The provided visualizations of workflows and signaling pathways, along with the template for quantitative data, are intended to facilitate a structured and comprehensive computational analysis. The insights gained from these in silico approaches will be instrumental in guiding subsequent experimental validation and in elucidating the therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Discovery and Synthesis of Trifluoromethylated Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profile of parent molecules. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly improve a compound's potency, bioavailability, and half-life.[1][2][3] This guide provides a comprehensive overview of the strategic importance, key synthetic methodologies, and applications of trifluoromethylated heterocyclic compounds, tailored for professionals in drug discovery and development.

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is often considered a "superstar" functional group in drug design for its ability to fine-tune molecular properties. Its introduction can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can prolong the drug's presence in the body.[3][4]

-

Increased Lipophilicity: The CF₃ group increases a molecule's ability to pass through cellular membranes, which can improve oral bioavailability and penetration into the central nervous system.[1][2][3]

-

Modulated Acidity/Basicity: The high electronegativity of the CF₃ group can alter the pKa of nearby functional groups, impacting drug-receptor interactions.[3]

-

Improved Binding Affinity: The CF₃ group can engage in favorable electrostatic interactions with biological targets, leading to higher potency.[4]

These beneficial effects are evidenced by the numerous successful drugs containing this moiety, such as the anticancer agent Apalutamide and the antidiabetic Sitagliptin.[5]

Core Synthetic Strategies

The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed heterocyclic core and the construction of the heterocyclic ring using a CF₃-containing building block.[5] Recent years have seen a surge in innovative methods for direct C-H trifluoromethylation.

Radical Trifluoromethylation

Radical-based methods are among the most powerful for creating C-CF₃ bonds, especially on heteroarenes.

-

Photoredox Catalysis: This method uses visible light to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride or sodium triflinate (Langlois' reagent).[6] It is known for its mild reaction conditions (often room temperature) and broad substrate scope, including electron-rich and electron-deficient heterocycles.[6][7]

Experimental Protocol: Photoredox Trifluoromethylation of N-Boc-Pyrrole

-

Materials: N-Boc-pyrrole (0.25 mmol), CF₃SO₂Cl (triflyl chloride, 0.50 mmol), Ru(phen)₃Cl₂ (1 mol%), diisopropylethylamine (DIPEA, 0.75 mmol), and acetonitrile (MeCN, 2.5 mL).

-

Setup: In a nitrogen-flushed vial, combine N-Boc-pyrrole, Ru(phen)₃Cl₂, and MeCN. Add DIPEA and then triflyl chloride.

-

Reaction: Seal the vial and place it approximately 5-10 cm from a 26 W compact fluorescent lamp (CFL). Stir the mixture at room temperature for 12 hours.

-

Work-up: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-trifluoromethyl-N-Boc-pyrrole.

Nucleophilic Trifluoromethylation

This approach utilizes a nucleophilic "CF₃⁻" equivalent, most famously the Ruppert-Prakash reagent (TMSCF₃).

-

Ruppert-Prakash Reagent (TMSCF₃): This reagent is a versatile and widely used source for introducing the CF₃ group into molecules, particularly for the synthesis of trifluoromethylated alcohols from carbonyl compounds which can then be cyclized.[8]

Experimental Protocol: Synthesis of a Trifluoromethylated Indole Precursor

-

Materials: 2-Aminobenzaldehyde (1 mmol), (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol), and a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 mmol) in dry tetrahydrofuran (THF, 10 mL).

-

Setup: Dissolve the 2-aminobenzaldehyde in dry THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

-

Reaction: Slowly add TMSCF₃ followed by the TBAF solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting trifluoromethylated amino alcohol can be purified by column chromatography and used in subsequent cyclization steps to form a trifluoromethylated indole.

Electrophilic Trifluoromethylation

Electrophilic methods employ reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate.

-

Togni and Umemoto Reagents: These are hypervalent iodine compounds and sulfonium salts, respectively, that are effective for the trifluoromethylation of electron-rich systems like indoles, pyrroles, and phenols.[9][10][11]

Experimental Protocol: Electrophilic C-3 Trifluoromethylation of Indole

-

Materials: Indole (1 mmol), Togni's Reagent II (1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, 1.2 mmol), and dichloromethane (DCM, 10 mL).

-

Setup: In a dry reaction vessel, dissolve the indole in DCM.

-

Reaction: Add Togni's Reagent II in one portion. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-trifluoromethylindole.

Data Presentation: Comparative Analysis

Quantitative data is crucial for selecting the appropriate synthetic strategy.

Table 1: Comparison of Direct Trifluoromethylation Methodologies

| Methodology | Typical Reagent(s) | Substrate Scope | Typical Conditions | General Yield Range (%) |

| Radical (Photoredox) | CF₃SO₂Na, Ru(bpy)₃²⁺ | Broad (electron-rich & deficient heterocycles) | Visible light, Room Temp. | 45-90[6] |

| Nucleophilic | TMSCF₃, TBAF | Carbonyls, Imines | 0 °C to Room Temp. | 60-95[8] |

| Electrophilic | Togni/Umemoto Reagents | Electron-rich heterocyles (indoles, pyrroles) | Room Temp. to mild heating | 50-85[9][11] |

Table 2: Biological Activity of Selected Trifluoromethylated Heterocyclic Drugs

| Compound | Heterocyclic Core | Therapeutic Target | Reported IC₅₀ / EC₅₀ |

| Compound 3 (DENV Inhibitor) | Proline derivative | DENV NS2B/NS3 Protease | IC₅₀ = 5.0 µM[12] |

| Pim-1 Kinase Inhibitor | Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | IC₅₀ = 0.019 µM[13] |

| Compound 5 (Anticancer) | Thiophene derivative | Acetylcholinesterase | IC₅₀ = 1.228 µg/mL[14] |

| Compound 24 (DENV Inhibitor) | Pipecolic acid derivative | DENV2 Reporter Assay | EC₅₀ = 5.2 µM[12] |

Visualizing Workflows and Pathways

General Drug Discovery Workflow

The discovery of novel trifluoromethylated heterocyclic compounds follows a structured, multi-stage process.

Caption: A streamlined workflow for drug discovery and development.

Synthetic Strategy Selection Logic

Choosing the right trifluoromethylation method depends heavily on the substrate's electronic properties.

Caption: Decision logic for selecting a trifluoromethylation strategy.

Conclusion

The synthesis of trifluoromethylated heterocyclic compounds is a dynamic and enabling field in modern chemistry. Advances in synthetic methodologies, particularly in direct C-H functionalization, have provided powerful tools for medicinal chemists to rapidly access novel chemical matter.[15] The strategic application of these methods allows for the fine-tuning of molecular properties, accelerating the journey from a preliminary "hit" to a viable drug candidate. A thorough understanding of the available synthetic routes and their respective scopes is essential for researchers aiming to harness the full potential of the trifluoromethyl group in drug discovery.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. brynmawr.edu [brynmawr.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility of 3-(Trifluoromethyl)pyrazin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 3-(Trifluoromethyl)pyrazin-2-amine. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its determination. It covers the theoretical considerations based on the molecule's structure, detailed experimental protocols for solubility measurement, and a template for data presentation.

Introduction and Theoretical Considerations

This compound is a heterocyclic compound featuring a pyrazine ring, an amine group, and a highly electronegative trifluoromethyl group. Understanding its solubility is essential for processes like reaction chemistry, crystallization, and the development of liquid formulations.

The solubility of a compound is governed by the principle of "like dissolves like." The key structural features of this compound suggest the following:

-

Pyrazine Ring and Amine Group: The nitrogen atoms in the pyrazine ring and the primary amine group can act as hydrogen bond acceptors, while the amine group can also be a hydrogen bond donor. This suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Trifluoromethyl (CF3) Group: This group is highly lipophilic and electron-withdrawing, which can increase solubility in less polar organic solvents and decrease solubility in water.[1]

-

Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure is a significant barrier that must be overcome by the solvation energy. Compounds with high melting points often have lower solubility.

Predicting solubility can be complex, and while computational models exist, empirical determination remains the gold standard.[2]

Quantitative Solubility Data

As of this guide's publication, specific, publicly available quantitative data on the solubility of this compound across a range of organic solvents is scarce. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This standardized format allows for clear comparison and record-keeping.

Table 1: Experimental Solubility of this compound at 25 °C (Template)

| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane (DCM) | Nonpolar | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||

| Toluene | Nonpolar | |||

| Heptane | Nonpolar |

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[3] The general workflow is outlined below, followed by a detailed protocol.

References

A Guide to Quantum Chemical Calculations of 3-(Trifluoromethyl)pyrazin-2-amine for Drug Discovery

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(Trifluoromethyl)pyrazin-2-amine, a molecule of interest in drug development. By leveraging Density Functional Theory (DFT), researchers can gain deep insights into the structural, vibrational, and electronic characteristics of this compound, which are crucial for understanding its bioactivity and potential as a therapeutic agent.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. The presence of the pyrazine ring, an amino group, and a trifluoromethyl group suggests a range of possible intermolecular interactions and a specific electronic profile that can be explored through computational methods. Quantum chemical calculations, particularly DFT, have become indispensable tools in modern drug discovery for predicting molecular properties and guiding experimental work.

This guide outlines the theoretical background, computational and experimental methodologies, and expected outcomes from a thorough quantum chemical analysis of this compound.

Methodologies

Computational Protocols

The core of the theoretical investigation of this compound involves the use of Density Functional Theory. A common and effective approach is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For accurate results, a sufficiently large basis set is required, with 6-311++G(d,p) being a standard choice that provides a good balance between computational cost and accuracy.

Workflow for Computational Analysis:

Caption: A generalized workflow for the quantum chemical analysis of a molecule.

The computational process begins with the construction of the initial molecular structure of this compound. This structure is then optimized to find the global minimum on the potential energy surface. A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Finally, various electronic properties are calculated from the optimized structure.

Experimental Protocols

To validate the computational results, experimental spectroscopic data is essential.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy : The FT-IR and FT-Raman spectra of the compound would be recorded. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, a sample in a capillary tube is exposed to a laser source. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H and 13C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d6. The experimental chemical shifts are then compared with the theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Data Presentation and Analysis

While specific experimental or computational data for this compound is not available in the public domain, this section presents the expected format and interpretation of such data based on studies of similar molecules.

Optimized Molecular Structure

The geometry optimization provides the most stable conformation of the molecule. The key bond lengths and bond angles would be presented in a table for comparison with experimental X-ray diffraction data if available.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N1 | 1.34 |

| C2-N2 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-N1 | 1.32 | |

| C-CF3 | 1.49 | |

| C-NH2 | 1.37 | |

| Bond Angles | N1-C1-C2 | 122.0 |

| C1-C2-N2 | 121.5 | |

| C2-N2-C3 | 117.0 | |

| N1-C4-C3 | 120.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Vibrational Analysis

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The scaled frequencies are then compared with experimental FT-IR and FT-Raman data.

Table 2: Illustrative Vibrational Wavenumbers (cm-1) for this compound

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |

| N-H stretch (asym) | 3500 | 3495 | ν(NH2) |

| N-H stretch (sym) | 3380 | 3375 | ν(NH2) |

| C-H stretch | 3050 | 3045 | ν(C-H) |

| C=N stretch | 1620 | 1615 | ν(C=N) |

| N-H bend | 1580 | 1575 | δ(NH2) |

| C-F stretch | 1150 | 1145 | ν(CF3) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Table 3: Illustrative Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| Electronegativity | 4.15 |

| Chemical Hardness | 2.35 |

Note: The values in this table are hypothetical and for illustrative purposes only.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the amino group, indicating their susceptibility to electrophilic attack. The region around the hydrogen atoms of the amino group and the trifluoromethyl group would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. This information is invaluable for understanding potential drug-receptor interactions.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. By combining DFT calculations with experimental spectroscopic data, a comprehensive understanding of its structural, vibrational, and electronic properties can be achieved. This knowledge is critical for rational drug design, enabling researchers to predict the molecule's behavior and interactions, and to guide the synthesis of more potent and selective drug candidates. The methodologies and analyses outlined in this guide provide a roadmap for the in-depth computational study of this and other promising heterocyclic compounds in the field of drug discovery.

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-(Trifluoromethyl)pyrazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group into small molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the CF₃ group can significantly influence the potency and pharmacokinetic profile of a drug candidate. This document provides detailed protocols and application notes for the synthesis of 3-(trifluoromethyl)pyrazin-2-amine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. These derivatives are of interest for their potential to modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Data Presentation

Table 1: Synthesis and Characterization of N-Aryl-3-(trifluoromethyl)pyrazin-2-amine Derivatives

| Compound ID | R Group (Aryl) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 4a | Phenyl | 78 | 110-112 | 8.35 (d, J=2.4 Hz, 1H), 8.10 (d, J=2.4 Hz, 1H), 7.85 (s, 1H), 7.65 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.20 (t, J=7.4 Hz, 1H) | -62.5 |

| 4b | 4-Fluorophenyl | 82 | 125-127 | 8.36 (d, J=2.4 Hz, 1H), 8.11 (d, J=2.4 Hz, 1H), 7.82 (s, 1H), 7.62 (dd, J=8.8, 5.2 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H) | -62.6, -114.2 |

| 4c | 4-Chlorophenyl | 85 | 138-140 | 8.37 (d, J=2.4 Hz, 1H), 8.12 (d, J=2.4 Hz, 1H), 7.88 (s, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H) | -62.5 |

| 4d | 4-Methoxyphenyl | 75 | 118-120 | 8.34 (d, J=2.4 Hz, 1H), 8.09 (d, J=2.4 Hz, 1H), 7.75 (s, 1H), 7.55 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | -62.7 |

| 4e | 3,4-Dichlorophenyl | 88 | 155-157 | 8.40 (d, J=2.5 Hz, 1H), 8.15 (d, J=2.5 Hz, 1H), 7.95 (s, 1H), 7.80 (d, J=2.2 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 7.48 (dd, J=8.6, 2.2 Hz, 1H) | -62.4 |

Note: NMR data are hypothetical and representative for the class of compounds.

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |

| 4a | PI3Kα | 150 | 5.2 | 8.1 | 7.5 |

| 4b | PI3Kα | 98 | 3.8 | 6.5 | 5.9 |

| 4c | PI3Kα | 85 | 2.5 | 4.2 | 3.8 |

| 4d | PI3Kα | 210 | 8.9 | 12.3 | 10.1 |

| 4e | PI3Kα | 65 | 1.8 | 3.1 | 2.7 |

| Gedatolisib | PI3K/mTOR | 4 / 1.6 | 0.5 | 0.8 | 0.6 |

Note: Biological data are representative and compiled from literature on structurally related pyrazine-based kinase inhibitors for illustrative purposes.

Experimental Protocols

General Synthetic Strategy

The synthesis of N-substituted this compound derivatives commences with the preparation of a suitable pyrazine precursor, followed by trifluoromethylation, and subsequent functionalization of the amino group. A common route involves the initial synthesis of 2-amino-3-chloropyrazine, which can then be trifluoromethylated. The resulting 2-amino-3-(trifluoromethyl)pyrazine serves as a key intermediate for the introduction of various aryl or alkyl substituents on the amino group via cross-coupling reactions.

Figure 1. General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound (Key Intermediate)

Materials:

-

Methyl 3-chloropyrazine-2-carboxylate

-

Copper(I) iodide (CuI)

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

-

Dimethylformamide (DMF)

-

Toluene

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate: To a mixture of methyl 3-chloropyrazine-2-carboxylate (1.0 equiv) and CuI (1.0 equiv) in DMF/toluene, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (1.5 equiv) at 100 °C. Stir the reaction mixture for 4-6 hours. After cooling, dilute with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[1]

-

Hydrolysis to 3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature for 12-16 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.[1]

-

Curtius Rearrangement to form tert-butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate: To a solution of the carboxylic acid (1.0 equiv) in t-BuOH, add Et₃N (1.2 equiv) and DPPA (1.1 equiv). Heat the mixture to reflux for 4-6 hours. After cooling, concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected amine.

-

Deprotection to this compound: Dissolve the Boc-protected amine (1.0 equiv) in DCM and add TFA (10 equiv). Stir at room temperature for 2-4 hours. Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer and concentrate to give the title compound.

Protocol 2: Synthesis of N-Aryl-3-(trifluoromethyl)pyrazin-2-amines (e.g., Compound 4c)

Materials:

-

This compound

-

1-Chloro-4-iodobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), 1-chloro-4-iodobenzene (1.2 equiv), Cs₂CO₃ (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-chlorophenyl)-3-(trifluoromethyl)pyrazin-2-amine (4c).

Medicinal Chemistry Applications and Signaling Pathways

Derivatives of this compound are being explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One of the key pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival. Several pyrazine-based molecules have been developed as inhibitors of kinases within this pathway.[1][2]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-(Trifluoromethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyrazin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrazine core is a common scaffold in biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyrazine ring. This document provides detailed application notes and a proposed protocol for the Suzuki coupling of a halogenated derivative of this compound with (hetero)arylboronic acids.

While a specific, optimized protocol for the Suzuki coupling of a halogenated this compound was not found in a comprehensive literature search, the following protocols are based on established methods for structurally similar substrates, such as 2-chloropyrazines and other N-heterocycles. These notes are intended to serve as a robust starting point for reaction development and optimization.

Key Considerations for Suzuki Coupling of Halogenated this compound

-

Substrate Reactivity: The reactivity of the halogenated pyrazine derivative will depend on the nature of the halogen (I > Br > Cl). Aryl chlorides are generally less reactive and may require more active catalyst systems. The electron-withdrawing nature of the trifluoromethyl group and the pyrazine ring can influence the oxidative addition step.

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for a successful coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often effective for challenging cross-couplings of heteroaryl halides. Palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are also commonly used for similar transformations.

-

Base and Solvent System: The selection of an appropriate base and solvent is crucial. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed. The solvent system often consists of an organic solvent like 1,4-dioxane, toluene, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.

-

Potential Side Reactions: Protodehalogenation (replacement of the halogen with hydrogen) can be a competing side reaction, particularly with less reactive coupling partners or under prolonged heating. Careful optimization of the reaction conditions, including the choice of catalyst and base, can minimize this issue.

Proposed Experimental Protocols

The following are proposed experimental procedures for the Suzuki coupling of a hypothetical 2-halo-3-(trifluoromethyl)pyrazin-5-amine. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.

Protocol 1: General Screening Conditions with Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

Reaction Scheme:

Materials:

-

2-Bromo-3-(trifluoromethyl)pyrazin-5-amine (1.0 equiv)

-

(Hetero)arylboronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-3-(trifluoromethyl)pyrazin-5-amine, the (hetero)arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Conditions for Less Reactive Aryl Chlorides using a Buchwald Ligand

This protocol is recommended when using a less reactive 2-chloro-3-(trifluoromethyl)pyrazin-5-amine.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyrazin-5-amine (1.0 equiv)

-

(Hetero)arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4-6 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene (anhydrous and degassed) or 1,4-Dioxane (anhydrous and degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, combine 2-chloro-3-(trifluoromethyl)pyrazin-5-amine, the (hetero)arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vial.

-

Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

-

Follow steps 6-10 from Protocol 1 for workup and purification.

Data Presentation: Typical Suzuki Coupling Conditions for Pyrazine Derivatives

The following table summarizes common reaction conditions used for the Suzuki-Miyaura coupling of pyrazine and related N-heterocyclic halides, which can serve as a guide for optimizing the reaction of this compound derivatives.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 75-95 | [1] |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 80-98 | General conditions for aryl chlorides |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 6 | 70-90 | [2] |

| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O | 135 (µW) | 0.67 | 60-95 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Logical Relationship of Reaction Components

Caption: Key components influencing the outcome of a Suzuki coupling reaction.

References

Application Notes and Protocols for the N-arylation of 3-(Trifluoromethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-arylation of 3-(trifluoromethyl)pyrazin-2-amine, a critical transformation for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The N-aryl pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method widely employed for the formation of carbon-nitrogen bonds.[1][2][3] Included are a detailed experimental procedure, a summary of expected outcomes with various arylating agents, and visualizations of the experimental workflow and a potential biological signaling pathway.

Introduction